Difluprednate-d3

Description

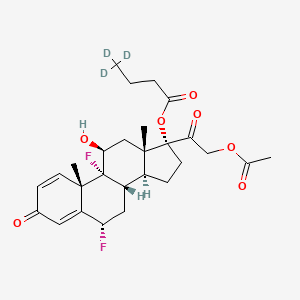

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H34F2O7 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 4,4,4-trideuteriobutanoate |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |

InChI Key |

WYQPLTPSGFELIB-GOQURPOVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Incorporation Strategies for Difluprednate D3

Precursor Selection and Chemical Derivatization Methodologies for Deuterium (B1214612) Introduction

The synthesis of Difluprednate-d3 originates from well-established precursors used in the synthesis of the non-labeled parent drug. A common and cost-effective starting material is hydrocortisone-21-acetate. google.com Alternative routes may begin with sterol fermentation products like 9α-hydroxy-androst-1,4-diene-3,17-dione (9α-OH-AD). google.com The choice of precursor dictates the subsequent steps where deuterium can be introduced.

The introduction of the three deuterium atoms (d3) is strategically planned to occur at a metabolically relevant and synthetically accessible position. The C-17 butyrate (B1204436) ester is a primary site of metabolic activity for Difluprednate (B1670567). drugbank.comnih.govtandfonline.com Therefore, labeling the butyrate chain is a logical approach to create a stable, labeled internal standard. This is achieved through chemical derivatization using a deuterated reagent.

The key step for deuterium introduction is the esterification of the 17α-hydroxyl group on a suitable steroid intermediate. Instead of using standard butyric anhydride, a deuterated equivalent is employed. For a "-d3" label, a common strategy is to use a reagent deuterated at the terminal methyl group.

Key Derivatization Reaction: The esterification is typically performed on an intermediate such as 4,9(11)-pregnadiene-17α,21-diol-3,20-dione-21-acetate. This intermediate is reacted with a deuterated butyrylating agent, such as Butyric-4,4,4-d3 anhydride , in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). google.com

Reaction: Steroid-17α-OH + (CD₃CH₂CH₂CO)₂O → Steroid-17α-O-CO-CH₂CH₂CD₃

This method ensures that the deuterium is incorporated specifically and efficiently into the butyrate side chain, which is added late in the synthetic sequence, thus preventing potential loss or exchange of the label in subsequent steps. wakefieldchemistryconsulting.com

| Precursor Example | Deuterating Reagent | Method of Introduction |

| 4,9(11)-Pregnadiene-17α,21-diol-3,20-dione-21-acetate | Butyric-4,4,4-d3 anhydride | Acylation / Esterification |

| Hydrocortisone-21-acetate derived intermediate | Butyryl-d3 chloride | Acylation / Esterification |

| 9α-OH-AD derived intermediate | Deuterated Butyric Acid with coupling agent | Esterification |

Positional Specificity of Deuterium Labeling and Synthetic Control

Achieving high positional specificity (regioselectivity) is critical in the synthesis of isotopically labeled compounds to ensure the label's stability and the standard's reliability. researchgate.net For this compound, the objective is to place the three deuterium atoms exclusively at a single, predetermined position.

The synthetic control over deuterium placement is dictated entirely by the choice of the deuterated reagent and the timing of its introduction. By using a custom-synthesized reagent like Butyric-4,4,4-d3 anhydride , the deuterium atoms are confined to the terminal methyl group of the C-17 butyrate ester.

Assessment of Isotopic Enrichment and Radiochemical Purity in Labeled this compound

After synthesis, the resulting this compound must be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the labeled compound and to quantify the level of deuterium incorporation. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the mass shift corresponding to the three deuterium atoms (M+3) can be confirmed. The relative intensities of the isotopic peaks (M, M+1, M+2, M+3, etc.) are used to calculate the isotopic enrichment, which is the percentage of molecules that contain the desired d3-label. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation and verifies the exact location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the terminal methyl protons of the butyrate chain (typically a triplet around 0.9 ppm) will be significantly diminished or absent, confirming successful deuteration at that site.

²H NMR: Deuterium NMR directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the butyrate methyl group provides conclusive evidence of the label's position. The integration of this signal can also be used to assess enrichment. sigmaaldrich.com

Radiochemical Purity: Standard analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS), are used to assess the chemical and radiochemical purity. This ensures that the final product is free from starting materials, non-labeled Difluprednate, and other synthesis-related impurities.

| Analytical Technique | Parameter Assessed | Typical Finding for this compound |

| LC-HR-MS | Isotopic Enrichment | >98% d3 incorporation, minimal d0, d1, d2 species |

| Molecular Mass Confirmation | Observed mass consistent with C₂₇H₃₁D₃F₂O₇ | |

| ¹H NMR | Position of Labeling | Absence of signal for butyrate terminal -CH₃ protons |

| ²H NMR | Position of Labeling | Presence of signal corresponding to butyrate terminal -CD₃ |

| HPLC-UV/MS | Chemical & Radiochemical Purity | >99% purity |

Stereochemical Control and Regioselectivity in Deuterated Compound Synthesis

The biological activity of corticosteroids is highly dependent on their specific three-dimensional structure. Therefore, maintaining strict stereochemical control throughout the synthesis of this compound is paramount. The core structure of Difluprednate features critical stereocenters, including the 6α and 9α fluorine atoms. nih.gov

The strategies for controlling stereochemistry in the deuterated synthesis are identical to those for the non-deuterated compound, as the isotopic labeling of the side chain does not influence the reactions occurring on the steroid core. The introduction of the fluorine atoms is achieved using stereoselective reagents and carefully controlled reaction conditions. For instance, the 6α-fluoro group is often introduced via an electrophilic fluorinating agent like Selectfluor on an enol ether intermediate, followed by stereoselective reduction. google.comnewdrugapprovals.org The 9α-fluoro group is typically installed by the ring-opening of a 9,11-epoxide with a fluoride source, such as hydrogen fluoride-pyridine. google.com

Regioselectivity, the control of the label's position, is achieved as described in section 2.2. The use of a pre-labeled butyrylating agent ensures that deuteration occurs only at the desired position on the C-17 side chain, with no isotopic modification to the steroid nucleus itself.

Scale-up Considerations for Research-Grade this compound Production

Transitioning the synthesis of this compound from a laboratory scale to the production of larger, research-grade quantities introduces several challenges. researchgate.net These considerations focus on cost, efficiency, and consistent quality control.

Cost and Availability of Deuterated Reagents: Deuterated starting materials, such as Butyric-4,4,4-d3 anhydride, are significantly more expensive than their hydrogen-containing counterparts. Efficient use of this reagent is critical to manage costs. The synthesis must be optimized to maximize yield in the labeling step. wakefieldchemistryconsulting.comneulandlabs.com

Process Optimization and Robustness: Each step of the synthesis must be robust and reproducible. On a larger scale, issues such as heat transfer, mixing, and purification become more complex. The purification of the final product must effectively remove any residual non-deuterated or partially deuterated species.

Maintaining Isotopic Integrity: It is crucial to ensure that no loss of deuterium (disenrichment) or isotopic scrambling occurs during the scale-up process. This requires careful selection of reaction conditions and purification methods (e.g., avoiding strongly acidic or basic conditions that could promote exchange). wakefieldchemistryconsulting.com

Analytical Quality Control: Comprehensive analytical testing must be implemented for batch release. This includes rigorous MS and NMR analysis to verify isotopic enrichment and HPLC to confirm chemical purity for every batch produced, ensuring consistency and reliability for its use as an analytical standard. neulandlabs.com

| Factor | Scale-up Challenge | Mitigation Strategy |

| Cost | High price of deuterated butyric anhydride | Optimize reaction stoichiometry and yield; recover unreacted material if possible. |

| Consistency | Batch-to-batch variation in isotopic enrichment | Strict control of reaction parameters (time, temp); robust purification protocol. |

| Purity | Removal of closely related isotopic impurities (d0, d1, d2) | High-resolution preparative chromatography. |

| Safety | Handling of fluorinating agents (e.g., HF-Pyridine) | Use of specialized equipment and adherence to industrial safety protocols. |

Advanced Spectroscopic and Chromatographic Characterization of Difluprednate D3

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like Difluprednate-d3. Its ability to measure mass-to-charge ratios with high accuracy allows for the unambiguous determination of the elemental composition and confirmation of successful deuteration.

In the analysis of this compound, HRMS would be employed to distinguish it from its non-deuterated counterpart. The presence of three deuterium (B1214612) atoms results in a predictable mass shift. By comparing the high-resolution mass spectra of Difluprednate (B1670567) and this compound, a mass increase corresponding to the three deuterium atoms would be observed. This precise mass measurement provides unequivocal evidence of isotopic incorporation.

Furthermore, HRMS is instrumental in verifying the molecular formula of this compound. The measured monoisotopic mass is compared against the theoretical mass calculated for the proposed elemental composition. A minimal mass error, typically in the parts-per-million (ppm) range, confirms the correct molecular formula. This technique is also crucial for identifying and quantifying potential impurities, including any residual unlabeled Difluprednate or under-deuterated species.

Table 1: Illustrative HRMS Data for Difluprednate and this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Mass Error (ppm) |

| Difluprednate | C₂₇H₃₄F₂O₇ | 508.2272 | 508.2270 | -0.4 |

| This compound | C₂₇H₃₁D₃F₂O₇ | 511.2459 | 511.2455 | -0.8 |

Note: The data in this table is illustrative and represents expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination (¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a pivotal role in confirming the precise location of deuterium atoms in this compound. A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecular structure and the sites of isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific positions. The integration of the remaining proton signals can be used to quantify the extent of deuteration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic changes in the signals of the carbon atoms bonded to deuterium. The C-D coupling will cause the carbon signal to appear as a multiplet, and the chemical shift of the carbon may experience a slight upfield shift, known as an isotope shift.

²H NMR (Deuterium NMR): Deuterium NMR is a direct method to observe the deuterium nuclei. wikipedia.orgsigmaaldrich.comyoutube.com The spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. wikipedia.orgsigmaaldrich.comyoutube.com The number of signals and their chemical shifts provide definitive confirmation of the deuteration sites. wikipedia.orgsigmaaldrich.comyoutube.com

Table 2: Expected NMR Chemical Shift Changes in this compound

| Nucleus | Technique | Expected Observation |

| ¹H | Proton NMR | Disappearance or significant reduction of signals at deuterated positions. |

| ¹³C | Carbon-13 NMR | Splitting of carbon signals attached to deuterium and a slight upfield isotope shift. |

| ²H | Deuterium NMR | Appearance of signals at the chemical shifts corresponding to the deuterated sites. wikipedia.orgsigmaaldrich.comyoutube.com |

Note: The data in this table is illustrative and represents expected observations.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of Labeled Difluprednate

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. In the context of this compound, these techniques can be used to confirm the presence of C-D bonds.

The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds. libretexts.org The C-D stretching and bending vibrations occur at lower frequencies compared to the C-H vibrations. libretexts.org By comparing the IR and Raman spectra of Difluprednate and this compound, the appearance of new bands in the C-D region and the disappearance or reduction of bands in the C-H region can be observed, confirming the successful deuteration. These techniques are complementary and can provide a comprehensive vibrational profile of the molecule. researchgate.netnih.gov

Table 3: Illustrative Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical Wavenumber Range for C-H (cm⁻¹) | Expected Wavenumber Range for C-D (cm⁻¹) |

| Stretching | 2800 - 3000 | 2100 - 2300 |

| Bending | 1350 - 1480 | 900 - 1100 |

Note: The data in this table is illustrative and represents expected values.

Advanced Chromatographic Techniques (HPLC, UPLC, GC-MS) for Purity Profiling and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from its non-deuterated form and any potential isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, identification, and quantification of pharmaceutical compounds. lcms.czacs.orgnih.gov For this compound, these methods would be developed to ensure high resolution between the deuterated compound, any residual Difluprednate, and other related substances. lcms.czacs.orgnih.gov The use of different stationary phases and mobile phase compositions can be optimized to achieve baseline separation. lcms.czthermofisher.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique that can be used for the analysis of volatile and semi-volatile compounds. mdpi.comnih.govnih.govrestek.com For corticosteroids like this compound, derivatization is often required to increase their volatility and thermal stability. mdpi.comrestek.com GC-MS can provide excellent separation and confident identification of impurities based on their mass spectra. nih.govgcms.cz

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Key Parameters |

| HPLC/UPLC | Purity assessment, quantification of impurities, separation from non-deuterated form. | Reversed-phase C18 or C8 column, gradient elution with acetonitrile/water or methanol/water mobile phases. |

| GC-MS | Identification and quantification of volatile impurities, analysis of derivatized compound. | Capillary column with a non-polar stationary phase, temperature programming, electron ionization (EI) source. |

Note: The data in this table is illustrative and represents typical parameters.

Hyphenated Techniques and Orthogonal Analytical Approaches for Comprehensive Structural Analysis

For a comprehensive and unambiguous characterization of this compound, the use of hyphenated techniques and orthogonal analytical approaches is crucial. Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the identification capabilities of mass spectrometry. nih.govmpg.denih.gov

LC-MS, in particular, is a powerful tool for the analysis of complex mixtures and can be used to simultaneously separate and identify this compound and its related impurities. High-resolution LC-MS (LC-HRMS) provides both retention time data for identification and accurate mass data for elemental composition confirmation.

Employing orthogonal analytical approaches, which rely on different chemical and physical principles, provides a higher level of confidence in the analytical results. For instance, using both reversed-phase HPLC (based on hydrophobicity) and a different chromatographic mode like hydrophilic interaction liquid chromatography (HILIC) can provide a more complete purity profile. Combining data from NMR, which provides detailed structural information, with HRMS, which gives accurate mass and elemental composition, ensures a thorough and robust characterization of this compound.

Analytical Methodologies Employing Difluprednate D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis and Chemical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. The fundamental principle involves adding a known amount of an isotopically enriched form of the analyte—in this case, Difluprednate-d3—to the sample before any processing or analysis. youtube.com This "isotopic spike" acts as an internal standard. youtube.com

Because this compound is chemically identical to the analyte of interest (Difluprednate), it exhibits the same behavior during sample extraction, cleanup, chromatography, and ionization. nih.gov The only significant difference is its mass, due to the replacement of three hydrogen atoms with deuterium (B1214612) atoms. veeprho.comnih.gov A mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on this mass difference. youtube.com

The core of the IDMS technique lies in measuring the ratio of the signal from the naturally occurring analyte to the signal from the added isotopic standard. youtube.com Any sample loss or variation during the analytical procedure will affect both the analyte and the internal standard equally, leaving the ratio of their signals unchanged. This normalization is what provides the high accuracy and precision characteristic of IDMS, as it corrects for procedural inconsistencies and matrix-induced signal variations that can plague other quantitative methods. kcasbio.com Stable isotope-labeled standards are considered ideal for this purpose. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Difluprednate (B1670567) Quantification

LC-MS/MS is a powerful and widely used analytical technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govresolian.comresearchgate.net The development of a robust LC-MS/MS method for Difluprednate using this compound as an internal standard involves a multi-step process of optimization and validation to ensure the data generated is reliable and accurate. ijrar.com

When analyzing samples from biological sources (e.g., plasma, cell lysates), other endogenous components like salts, proteins, and phospholipids can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. longdom.orgnih.gov This phenomenon, known as the "matrix effect," can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification. longdom.orgnih.govnebiolab.com

The primary reason for using a stable isotope-labeled internal standard like this compound is to effectively compensate for these matrix effects. kcasbio.com Since this compound has virtually identical physicochemical properties to Difluprednate, it experiences the same degree of ion suppression or enhancement. kcasbio.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is normalized, leading to a more accurate and precise measurement. kcasbio.com

The assessment of matrix effects is a critical step during method validation. It is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Table 1: Representative Data for Matrix Effect Assessment This table shows hypothetical data illustrating how matrix effect is calculated. A value close to 100% indicates a negligible matrix effect, while significant deviation suggests ion suppression or enhancement.

| Biological Matrix Lot | Analyte Response (Post-Extraction Spike) | Analyte Response (Neat Solution) | Matrix Effect (%) |

|---|---|---|---|

| Lot 1 | 85,600 | 102,000 | 83.9% (Suppression) |

| Lot 2 | 91,300 | 102,000 | 89.5% (Suppression) |

| Lot 3 | 115,200 | 102,000 | 113.0% (Enhancement) |

| Lot 4 | 88,900 | 102,000 | 87.2% (Suppression) |

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters include linearity, range, and sensitivity. resolian.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. resolian.com It is typically evaluated by preparing a series of calibration standards and plotting the analyte/internal standard peak area ratio against the concentration. A linear regression is applied, and the coefficient of determination (R²) should ideally be ≥0.99. mdpi.comum.edu.mt

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. This is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ijrar.com

Sensitivity is determined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. resolian.com

Table 2: Example Calibration Curve Data for Difluprednate using this compound This table presents typical data used to establish the linearity of an assay.

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 0.50 (LLOQ) | 0.015 | 0.51 | 102.0 |

| 1.00 | 0.031 | 1.02 | 102.0 |

| 5.00 | 0.152 | 4.95 | 99.0 |

| 25.0 | 0.760 | 25.3 | 101.2 |

| 100.0 | 3.015 | 99.8 | 99.8 |

| 500.0 (ULOQ) | 15.120 | 501.5 | 100.3 |

Accuracy refers to the closeness of the measured value to the true value. resolian.comut.ee It is expressed as the percentage of the nominal concentration (% bias). resolian.com

Precision measures the degree of agreement among multiple measurements of the same sample. resolian.comut.ee It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ut.ee

Reproducibility describes the precision between different laboratories and is not always required for single-lab validation. ut.ee

These parameters are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days.

Table 3: Representative Inter-Day Precision and Accuracy Data This table demonstrates typical validation results for an LC-MS/MS assay using an internal standard.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5 days) | Precision (%RSD) | Accuracy (% of Nominal) |

|---|---|---|---|---|

| Low (LQC) | 1.50 | 1.55 | 5.8 | 103.3 |

| Medium (MQC) | 75.0 | 73.9 | 4.2 | 98.5 |

| High (HQC) | 400.0 | 405.2 | 3.9 | 101.3 |

In the context of LC-MS/MS, selectivity and specificity are crucial for ensuring that the signal being measured comes only from the analyte of interest. ijrar.comut.ee

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other matrix components. ijrar.comut.ee This is primarily achieved by the chromatographic separation (LC part of the method).

Specificity is the ability of the method to produce a response for a single, unique analyte. ijrar.com In LC-MS/MS, specificity is provided by the mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the mass of the protonated Difluprednate or this compound molecule) is selected and fragmented, and a specific product ion is then monitored. The combination of precursor ion, product ion, and chromatographic retention time creates a highly specific detection method. nih.gov

For example, a method would monitor a specific mass transition for Difluprednate and a corresponding, but different, mass transition for this compound, ensuring no interference between the analyte and its internal standard.

Application in Complex Biological Matrices (e.g., in vitro cell lysates, tissue homogenates from preclinical models)

The quantification of Difluprednate in complex matrices like in vitro cell lysates and tissue homogenates is essential for preclinical pharmacological and pharmacokinetic studies. These matrices are significantly "dirtier" than plasma or serum, containing high concentrations of proteins, lipids, and cellular debris that can cause severe matrix effects and interfere with analysis. nih.gov

The development of LC-MS/MS methods for these applications heavily relies on efficient sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove as many interfering substances as possible. nebiolab.com However, even with extensive cleanup, residual matrix components are unavoidable.

In this context, the use of this compound as an internal standard is not just beneficial but often mandatory for achieving accurate and reliable results. It co-extracts with the analyte and compensates for any variability in recovery and for the significant matrix effects inherent in these sample types. This allows researchers to confidently determine the concentration of Difluprednate in target tissues or cells, providing crucial data for understanding its distribution, metabolism, and mechanism of action in preclinical models. The robustness provided by the stable isotope-labeled internal standard is paramount for the successful quantitative analysis of corticosteroids in such challenging biological environments. nih.govojp.gov

Considerations for Long-Term Stability and Storage of this compound Standard Solutions for Research Purposes

The long-term stability and proper storage of this compound standard solutions are paramount for ensuring the accuracy and reliability of bioanalytical methods. As a deuterated internal standard, its stability directly impacts the quantification of the target analyte, difluprednate. While specific long-term stability studies on this compound are not extensively published, general principles for the storage of deuterated corticosteroid standards provide essential guidance for research purposes.

Key considerations for maintaining the integrity of this compound standard solutions over an extended period include temperature, solvent composition, and protection from light. These factors are crucial in preventing degradation and ensuring the stability of the deuterated label.

Storage Temperature:

For long-term storage, it is widely recommended that stock solutions of deuterated steroid standards be kept at low temperatures. A storage temperature of -20°C is a common practice for maintaining the stability of these compounds. mdpi.com Some protocols for other deuterated steroid mixtures also specify storage at -20°C to ensure their integrity for use in high-throughput LC/MS metabolomic analysis. In some instances, for highly sensitive compounds or very long-term storage, temperatures as low as -80°C may be utilized to minimize any potential for degradation.

Solvent Selection:

The choice of solvent is another critical factor in the long-term stability of this compound solutions. Methanol is a frequently used solvent for dissolving and storing deuterated steroid standards. mdpi.com The stability of the compound in the chosen solvent system is a key parameter that must be assessed during method validation. For instance, in the development of analytical methods for other corticosteroids, stock solutions are often prepared in methanol and stored at -20°C. It is important to use high-purity solvents to avoid the introduction of contaminants that could accelerate degradation.

Protection from Light:

Exposure to light can lead to the photodegradation of many pharmaceutical compounds, including corticosteroids. Therefore, it is standard practice to store standard solutions in amber vials or to otherwise protect them from light to prevent photochemical reactions that could alter the structure and concentration of this compound.

Stability of the Deuterium Label:

A unique consideration for deuterated standards is the stability of the isotopic label. While deuterium atoms covalently bonded to carbon are generally stable, there is a potential for hydrogen-deuterium exchange, particularly in certain chemical environments. scispace.com The position of the deuterium labels on the Difluprednate molecule is designed to be stable under typical analytical conditions. However, prolonged storage in solutions with extreme pH values should be avoided as it could potentially facilitate this exchange, leading to a change in the mass of the internal standard and compromising the accuracy of the assay.

Monitoring Long-Term Stability:

To ensure the continued integrity of this compound standard solutions, periodic re-evaluation is recommended. This can involve comparing the response of an aged standard solution against a freshly prepared one. Any significant deviation in the signal would indicate potential degradation. Bioanalytical method validation guidelines often require the assessment of long-term stability of stock and working solutions under the intended storage conditions.

Below is a representative data table illustrating the type of results that would be generated from a long-term stability study of a deuterated corticosteroid standard solution stored at different temperatures. Please note that this is an illustrative example, as specific long-term stability data for this compound was not available in the public domain at the time of this writing.

Table 1: Illustrative Long-Term Stability of a Deuterated Corticosteroid Standard Solution

| Storage Duration (Months) | Storage at -20°C (% of Initial Concentration) | Storage at 4°C (% of Initial Concentration) |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 3 | 99.8 | 98.5 |

| 6 | 99.5 | 96.2 |

| 12 | 99.1 | 92.8 |

| 24 | 98.6 | 85.1 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Mechanistic Pharmacokinetic Research Applications of Difluprednate D3

In Vitro Permeability and Transport Studies Across Biological Barriers Using Labeled Analogues

In vitro permeability studies are crucial for predicting the in vivo absorption of ophthalmic drugs. These studies often utilize models that mimic biological barriers, such as the cornea, to assess how a compound might traverse these tissues. For corticosteroids like difluprednate (B1670567), understanding permeability is key to evaluating its potential to reach target tissues within the eye.

Labeled analogues, such as deuterated (e.g., Difluprednate-d3) or tritiated compounds, are instrumental in these assays. The label allows for precise tracking and quantification of the molecule as it moves across the model barrier. While specific in vitro permeability data for this compound is not extensively published, the methodology for such investigations is well-established. A common model is the Caco-2 cell monolayer, derived from human colorectal carcinoma, which differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier. evotec.comcreative-bioarray.comcreative-biolabs.comnih.gov For ophthalmic-specific studies, researchers have developed in vitro corneal mimetics, for example, by growing human corneal epithelial cells on a collagen-based hydrogel. mdpi.comresearchgate.net

In a typical experiment, the labeled compound (e.g., this compound) would be added to the apical side of the cell monolayer, which represents the outer surface of the cornea. evotec.com Over a set incubation period, samples are taken from the basolateral (inner) side to measure the amount of the compound that has successfully traversed the barrier. evotec.com The apparent permeability coefficient (Papp) is then calculated, providing a quantitative measure of the drug's ability to cross the barrier. nih.gov These models can also be used to study whether a drug is subject to active transport or efflux by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions. evotec.comcreative-bioarray.com

Distribution and Accumulation Studies in Isolated Organs and Tissues from Preclinical Models

Understanding where a drug travels and accumulates in the eye is fundamental to its development. Preclinical studies in animal models, typically rabbits, are essential for characterizing the ocular distribution of topical ophthalmic drugs. The use of isotopically labeled analogues is a cornerstone of these investigations, providing a sensitive and specific way to measure drug concentrations in various ocular tissues.

Research using a tritium-labeled analogue of difluprednate ((3)H-DFBA) has provided detailed insights into its ocular distribution following topical administration in rabbits. nih.govarvojournals.org After a single instillation, radioactivity was rapidly distributed throughout the anterior segment of the eye. nih.govresearchgate.net The highest concentrations were observed in the cornea, followed by the iris/ciliary body, conjunctiva, and aqueous humor. nih.govarvojournals.org

Notably, these studies also detected significant levels of the labeled compound in posterior segment tissues, including the retina and choroid, suggesting that topically applied difluprednate can reach the back of the eye. nih.govresearchgate.net The parent compound, difluprednate, is rapidly metabolized to its active form, difluoroprednisolone butyrate (B1204436) (DFB), within ocular tissues. arvojournals.orgdrugbank.com Studies measuring DFB concentrations found the highest levels in the cornea, iris/ciliary body, and aqueous humor within the first hour after administration. arvojournals.org The presence of the drug in these tissues confirms its ability to penetrate the corneal barrier and distribute to both anterior and posterior structures.

Table 1: Maximum Concentration (Cmax) of Radioactivity in Rabbit Ocular Tissues After a Single Instillation of (3)H-Difluprednate

| Ocular Tissue | Cmax (ng eq./g or ng eq./mL) |

| Cornea | 2,081 |

| Iris/Ciliary Body | 926 |

| Conjunctiva | 330 |

| Anterior Retina/Choroid | 273 |

| Sclera | 222 |

| Aqueous Humor | 144 |

| Posterior Retina/Choroid | 59 |

| Data sourced from a study evaluating the ocular distribution of tritium-labeled difluprednate in pigmented rabbit eyes. nih.gov |

Elucidation of Excretion Pathways in Animal Models Through Deuterium (B1214612) Tracing

Determining how a drug and its metabolites are eliminated from the body is a critical component of pharmacokinetic research. Isotope tracer studies, using deuterium- or tritium-labeled compounds, are the definitive method for elucidating excretion pathways and calculating mass balance. nih.govscispace.comresearchgate.net The stable isotope label in this compound allows researchers to track the total drug-related material as it is excreted, typically in urine and feces.

In a preclinical study using a tritium-labeled analogue of difluprednate, the excretion profile was extensively characterized in rabbits. arvojournals.org Following a single topical instillation to the eye, the total radioactivity excreted in both urine and feces was measured over 168 hours (7 days). The study found that 99.5% of the administered radioactive dose was recovered in the excreta within this timeframe, indicating nearly complete elimination of the drug and its metabolites from the body. arvojournals.orgresearchgate.net

Compartmental and Non-Compartmental Modeling of Labeled Compound Disposition in Research Settings

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. nih.govwalshmedicalmedia.com Data generated from studies with labeled compounds like this compound are essential for developing these models for ophthalmic drugs. Two primary approaches are used: non-compartmental analysis (NCA) and compartmental analysis.

Non-Compartmental Analysis (NCA) is a model-independent method that calculates key PK parameters directly from the observed concentration-time data. allucent.comquantics.co.uk It does not assume a specific compartmental structure for the body. allucent.com Key parameters derived from NCA include:

Cmax: The maximum observed concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time. allucent.comquantics.co.uk

For instance, studies on difluprednate's active metabolite (DFB) in rabbit aqueous humor have determined these parameters, providing a direct measure of ocular exposure. arvojournals.org

Compartmental Modeling represents the body as a series of interconnected compartments (e.g., tears, cornea, aqueous humor, vitreous humor). nih.govwuxiapptec.com Mathematical equations describe the rate of drug movement between these compartments. Data from distribution studies using labeled analogues are used to define these rate constants. Ocular physiologically based pharmacokinetic (O-PBPK) models are a sophisticated form of compartmental modeling that incorporates physiological parameters of the eye to simulate drug distribution. researchgate.netcomplexgenerics.org These models can be invaluable for predicting drug concentrations in tissues that are difficult to sample and for simulating different dosing regimens. nih.govondrugdelivery.com

Table 2: Example Pharmacokinetic Parameters of DFB (Active Metabolite) in Rabbit Aqueous Humor

| Parameter | Value |

| Cmax (Maximum Concentration) | 39.09 ± 31.66 ng/mL |

| Tmax (Time to Maximum Concentration) | 1 hour |

| Pharmacokinetic parameters determined for the active metabolite of difluprednate (DFB) following a single instillation in albino rabbits. arvojournals.org |

Bioanalytical Challenges in Trace-Level Detection of this compound in Pharmacokinetic Investigations

A significant challenge in the pharmacokinetic analysis of potent, topically administered drugs like difluprednate is the extremely low concentration of the drug that reaches systemic circulation and even some ocular tissues. nih.gov Detecting these trace-level amounts in complex biological matrices such as plasma, aqueous humor, or retinal tissue requires highly sensitive and specific bioanalytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for steroid measurement due to its superior analytical specificity and sensitivity compared to older methods like immunoassays. nih.govelsevierpure.com However, even with LC-MS/MS, several challenges persist:

Low Circulating Levels: Systemic absorption from topical ocular administration is very low, resulting in plasma concentrations that can be near or below the limit of quantification of standard assays.

Matrix Effects: Components in biological samples can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal and leading to inaccurate results. kcasbio.com

Structural Similarity: Steroids are a class of molecules with very similar structures, making it difficult to distinguish the analyte from endogenous steroids or other metabolites, which can cause interference. nih.govresearchgate.net

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is essential. kcasbio.comnih.govnih.gov this compound is an ideal internal standard for the quantification of unlabeled difluprednate. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies. kcasbio.com However, its slightly higher mass allows it to be distinguished by the mass spectrometer. scispace.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, analysts can correct for variability during sample preparation and analysis, ensuring highly accurate and precise quantification of trace-level concentrations. clearsynth.comwisdomlib.org

Investigation of Metabolic Pathways and Transformations Using Difluprednate D3

In Vitro Hepatic Metabolism Studies (Microsomes, Hepatocytes, S9 Fractions)

In vitro hepatic systems are indispensable for predicting the metabolic fate of a drug in the human body. These models, which include liver microsomes, S9 fractions, and cultured hepatocytes, allow for the controlled investigation of metabolic reactions. springernature.com The choice of system depends on the specific metabolic pathways being investigated. uni-regensburg.de

Liver Microsomes : This subcellular fraction is enriched with endoplasmic reticulum-derived enzymes, most notably cytochrome P450 (CYP) and uridine (B1682114) glucuronide transferase (UGT) enzymes. springernature.comuni-regensburg.de Incubating Difluprednate-d3 with liver microsomes is ideal for studying Phase I oxidative metabolism, which is often a primary route of steroid clearance. kinampark.com The potential involvement of specific CYP isozymes, such as CYP3A4, in difluprednate (B1670567) metabolism can be assessed using this system. hres.ca

S9 Fractions : The S9 fraction is the 9000g supernatant of a liver homogenate and contains both microsomal and cytosolic enzymes. kinampark.comnih.gov This makes it a more comprehensive system than microsomes, as it facilitates the study of both Phase I (e.g., oxidation) and Phase II (e.g., sulfation, glucuronidation) reactions. springernature.comuni-regensburg.de Using S9 fractions with this compound allows for the investigation of the complete hepatic metabolic sequence in a single assay. nih.gov

Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. uni-regensburg.de They are considered the gold standard for in vitro metabolism studies, providing the most physiologically relevant data on uptake, metabolism, and efflux of a drug and its metabolites. Studies with this compound in hepatocytes would offer the most comprehensive profile of its biotransformation.

Table 1: Comparison of In Vitro Hepatic Systems for this compound Metabolism Studies

| System | Composition | Primary Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| Liver Microsomes | Endoplasmic reticulum fraction (CYPs, UGTs) uni-regensburg.de | Investigating Phase I (CYP-mediated) and some Phase II (glucuronidation) metabolism. | High concentration of key enzymes; well-established protocols. kinampark.com | Lacks cytosolic enzymes and transport mechanisms. uni-regensburg.de |

| Liver S9 Fraction | Microsomal and cytosolic fractions (CYPs, UGTs, SULTs) uni-regensburg.de | Studying combined Phase I and Phase II metabolic pathways. | More complete enzyme profile than microsomes. nih.gov | Can have lower specific enzyme activity compared to microsomes. |

| Hepatocytes | Intact liver cells | Comprehensive metabolic profiling, including transport. | Most physiologically relevant in vitro model. uni-regensburg.de | More complex to handle; higher cost. uni-regensburg.de |

Identification and Structural Characterization of Deuterated Metabolites

A primary application of this compound is to facilitate the identification of metabolites. The parent drug, difluprednate, is known to be rapidly metabolized in ocular tissues. drugbank.comnih.gov The initial and most significant metabolic step is deacetylation at the C-21 position to form its primary active metabolite, 21-deacetylated difluprednate, also known as difluoroprednisolone butyrate (B1204436) (DFB). drugbank.comnih.govmedchemexpress.com This active metabolite is subsequently metabolized by endogenous esterases to an inert form, hydroxyfluoroprednisolone butyrate (HFB). drugbank.comnih.gov

Further research has identified other metabolites, including a 17-debutylated version of DFB (DF) and a novel metabolite named de-17-side chain-glucocorticoid metabolite (DF21C). medchemexpress.commedchemexpress.com The formation of DF21C involves a previously unknown metabolic reaction involving the cleavage of the C-17 side chain. medchemexpress.com

When this compound is used in metabolic studies, the resulting metabolites will retain the deuterium (B1214612) label, unless the metabolic reaction occurs at the site of deuteration. The key advantage is that these deuterated metabolites can be unequivocally distinguished from endogenous compounds and experimental artifacts by mass spectrometry, which detects the mass difference between the deuterated and non-deuterated molecules. vulcanchem.commedchemexpress.com This allows for confident structural characterization and mapping of the metabolic fate of the drug.

Table 2: Known Metabolites of Difluprednate and Expected Deuterated Analogs

| Parent Metabolite | Abbreviation | Metabolic Transformation | Expected Deuterated Analog |

|---|---|---|---|

| 21-deacetylated difluprednate | DFB | Hydrolysis (deacetylation) | 21-deacetylated this compound |

| Hydroxyfluoroprednisolone butyrate | HFB | Metabolism of DFB by esterases | Hydroxyfluoroprednisolone butyrate-d3 |

| 17-debutylated DFB | DF | Hydrolysis (debutyrylation) | 17-debutylated DFB-d3 |

Enzyme Kinetics and Reaction Mechanisms Investigated with Isotopic Tracers

This compound serves as an invaluable isotopic tracer for investigating the kinetics of the enzymes responsible for its metabolism. google.com Such studies aim to determine key parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which describe the affinity of an enzyme for the substrate and its maximum catalytic rate, respectively. nih.gov

The biotransformation of difluprednate begins with rapid hydrolysis by tissue esterases to form the active metabolite DFB. drugbank.com Subsequent metabolism, potentially leading to systemic clearance, is likely mediated by cytochrome P450 enzymes, with evidence suggesting the involvement of CYP3A4. hres.ca

By incubating this compound and its non-deuterated counterpart with specific enzyme systems (e.g., recombinant human CYPs, liver S9 fractions), researchers can precisely measure the rates of metabolite formation. researchgate.netnih.gov Comparing the kinetic parameters between the two compounds reveals whether the site of deuteration is critical for enzyme binding or the catalytic mechanism. A significant difference in K_m or V_max would point to the deuterated position being involved in the rate-limiting step of that specific enzymatic reaction. nih.gov

Table 3: Enzyme Kinetics Studies Using this compound

| Enzyme/Enzyme System | Metabolic Reaction | Kinetic Parameters Measured | Purpose of Using Isotopic Tracer |

|---|---|---|---|

| Tissue Esterases | Hydrolysis (Deacetylation) | K_m, V_max | To determine if deuteration near the ester bond affects hydrolysis rate. |

| CYP3A4 (recombinant) | Oxidation, Hydroxylation | K_m, V_max, Intrinsic Clearance (CL_int) | To quantify the specific contribution of CYP3A4 to metabolism and assess isotope effects. hres.canih.gov |

Isotope Effects on Metabolic Clearance and Biotransformation Rates of Difluprednate

The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions through the kinetic isotope effect (KIE). nih.gov This phenomenon arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. vulcanchem.com If the breaking of a C-H bond is the slowest, rate-determining step in a metabolic pathway, its replacement with a C-D bond will slow down the reaction rate. google.com

Table 4: Illustrative Comparison of Metabolic Parameters due to Kinetic Isotope Effect (KIE)

| Parameter | Difluprednate (Hypothetical) | This compound (Hypothetical) | Implication of KIE |

|---|---|---|---|

| Bond Cleavage Rate at Deuterated Site | k_H | k_D | k_H > k_D google.com |

| Intrinsic Clearance (CL_int) via one pathway | 100 mL/min/mg protein | 50 mL/min/mg protein | Slower metabolism via the deuterated pathway. nih.gov |

| Metabolite Formation from deuterated pathway | High | Low | Reduced formation of the specific metabolite. nih.gov |

| Metabolite Formation from alternate pathway | Low | High (Metabolic Switching) | Increased metabolism through a non-deuterated pathway. nih.gov |

Elucidation of Novel Metabolic Pathways and Metabolite Tracing Through Deuterium Labeling

One of the most powerful applications of this compound is in the definitive elucidation of metabolic pathways, including the discovery of novel ones. vulcanchem.com In any metabolism study, biological samples (plasma, urine, tissue homogenates) are exceedingly complex matrices containing thousands of endogenous molecules. Distinguishing drug-derived metabolites from this background noise can be a significant analytical challenge.

Deuterium labeling acts as a unique signature for the drug. medchemexpress.com Using advanced analytical techniques like high-resolution mass spectrometry, analysts can specifically search for the unique mass-to-charge ratio of the deuterated compound and its metabolites. This allows for the confident tracing of all molecules originating from the administered drug. vulcanchem.com

This approach is particularly valuable for confirming the existence of unusual or unexpected metabolic transformations. For instance, the discovery of the metabolite DF21C from the parent drug difluprednate, which involves the cleavage of a stable part of the steroid core, is a significant finding. medchemexpress.commedchemexpress.com Repeating these studies with this compound would allow researchers to trace the labeled atoms through this novel biotransformation pathway, providing incontrovertible evidence of its origin and helping to fully characterize the responsible enzymatic mechanisms.

Table 5: Advantages of Deuterium Labeling in Metabolite Tracing

| Challenge in Metabolite ID | How this compound Provides a Solution | Research Outcome |

|---|---|---|

| Distinguishing from Endogenous Compounds | Deuterated metabolites have a distinct mass signature not found in nature. vulcanchem.com | Unambiguous identification of drug-related material. |

| Confirming Novel Pathways | The deuterium label can be tracked through unexpected reactions (e.g., side-chain cleavage). medchemexpress.com | Definitive proof of novel biotransformation routes. |

| Low-Abundance Metabolites | Mass spectrometry can be set to selectively and sensitively detect the unique mass of labeled compounds. | Enhanced detection and characterization of minor metabolites. |

| Constructing a Complete Metabolic Map | Provides confidence that all detected labeled species are part of the drug's metabolic fate. medchemexpress.com | A comprehensive and accurate picture of the drug's disposition. |

Pharmacodynamic Research and Receptor Binding Studies with Difluprednate D3

Ligand-Receptor Interaction Kinetics and Thermodynamics in Preclinical In Vitro Systems

The foundation of a corticosteroid's action lies in its binding to the glucocorticoid receptor. Difluprednate (B1670567), the non-deuterated parent compound, is a prodrug that is rapidly metabolized to its active form, 6α,9-difluoroprednisolone 17-butyrate (DFB). wikidoc.org DFB demonstrates a remarkably high affinity for the glucocorticoid receptor. nih.gov Glucocorticoid receptor-binding activity (GCRBA) is a widely accepted measure of a steroid's pharmacologic effect, with the inhibition constant (Ki) being a key indicator of receptor affinity; a lower Ki value signifies a stronger binding affinity. nih.gov

Table 1: Glucocorticoid Receptor Binding Affinities of Difluprednate and its Metabolite

| Compound | Ki Value (mol/L) | Relative Binding Affinity vs. Prednisolone |

| Difluprednate (DFBA) | 7.8 x 10⁻¹⁰ | - |

| 6α,9-difluoroprednisolone 17-butyrate (DFB) | 6.11 x 10⁻¹¹ | 56x stronger |

| Prednisolone | 3.4 x 10⁻⁹ | 1x (Reference) |

| Betamethasone | 8.4 x 10⁻⁸ | - |

| Data sourced from studies on the non-deuterated parent compound and its active metabolite. nih.govnih.gov |

The thermodynamics of steroid-receptor interactions are complex, involving both enthalpy and entropy changes. Studies on other glucocorticoids like dexamethasone (B1670325) and cortisol with the human glucocorticoid receptor have shown that the binding interaction is entropy-driven at lower temperatures and becomes entirely enthalpy-driven at physiological temperatures (around 20°C and above). nih.gov This suggests a two-step binding model: an initial phase governed by hydrophobic forces, followed by the stabilization of the complex through short-range interactions like hydrogen bonds. nih.gov For Difluprednate-d3, similar thermodynamic principles are expected to govern its interaction with the glucocorticoid receptor.

Table 2: Thermodynamic Parameters for Glucocorticoid-Receptor Interaction at Different Temperatures

| Steroid | Temperature (°C) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Driving Force |

| Dexamethasone | 0 | -47 | 36 | -83 | Entropy |

| Dexamethasone | 25 | -50 | -75 | 25 | Enthalpy |

| Cortisol | 0 | -42 | -9 | -33 | Entropy |

| Cortisol | 25 | -43 | -48 | 5 | Enthalpy |

| This table presents data from general glucocorticoid thermodynamic studies to illustrate the principles applicable to this compound. nih.gov |

Target Engagement Assessment Using Labeled Ligands in Cell-Based Assays

Assessing whether a drug binds to its intended target in a cellular environment is a critical step in drug development. Isotopically labeled ligands like this compound are instrumental in these target engagement studies. medchemexpress.com By using a labeled version of the drug, researchers can directly measure its binding to receptors within intact cells or cell lysates.

Competition binding assays are a common method for this assessment. medchemexpress.com In this setup, a known concentration of a labeled ligand (e.g., tritiated or fluorescently tagged this compound) is incubated with cells or receptor preparations. An unlabeled compound is then added at increasing concentrations. By measuring the displacement of the labeled ligand, the binding affinity (Ki) of the unlabeled compound can be determined. This method allows for the screening and characterization of various compounds' abilities to interact with the glucocorticoid receptor.

Furthermore, labeled ligands can be used to quantify receptor occupancy. By measuring the amount of bound labeled ligand at various concentrations, researchers can determine the fraction of receptors occupied by the drug, providing a direct link between drug concentration and target engagement at a cellular level. This information is crucial for correlating the pharmacokinetics of a drug with its pharmacodynamic effects.

Conformational Studies of Steroid-Receptor Complexes Utilizing Isotopic Labeling

The binding of a ligand to a steroid receptor is not a simple lock-and-key event; it induces significant conformational changes in the receptor protein. These changes are essential for the subsequent steps in signal transduction, including receptor dimerization, nuclear translocation, and interaction with DNA and coregulatory proteins. oup.com Isotopic labeling is a powerful technique for studying these dynamic structural changes. nih.gov

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) rely on isotopic labeling to provide high-resolution structural and dynamic information. biorxiv.orgpnas.org

NMR Spectroscopy: By selectively labeling specific amino acids within the glucocorticoid receptor with isotopes like ¹³C or ¹⁵N, researchers can monitor changes in the chemical environment of individual atoms upon ligand binding. nih.govacs.org Using a compound like this compound in conjunction with a labeled receptor allows for the precise mapping of the ligand-binding pocket and the allosteric changes propagated throughout the receptor structure. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures the rate at which backbone amide hydrogens in the receptor exchange with deuterium in the solvent. pnas.org Regions of the protein that become more protected from the solvent upon ligand binding (e.g., the binding pocket or dimerization interfaces) will show a slower rate of deuterium uptake. Comparing the HDX profile of the receptor in its unbound state versus its complex with this compound can reveal the specific domains involved in ligand-induced conformational stabilization. pnas.orgresearchgate.net

These methods provide invaluable insights into how the binding of a specific steroid agonist like this compound leads to a functionally active steroid-receptor complex.

Influence of Deuteration on Binding Affinity and Selectivity (Kinetic Isotope Effects on Binding)

The replacement of hydrogen with deuterium, a stable isotope, creates a stronger chemical bond (C-D vs. C-H). vulcanchem.com This difference can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of this bond is altered. While the primary impact of deuteration in drug molecules is often seen in metabolism (metabolic KIE), it can also influence drug-receptor binding kinetics (binding isotope effects). vulcanchem.comnih.gov

A key study investigated the deuterium isotope effects on the rates of steroid interaction with the glucocorticoid receptor by conducting the experiments in deuterium oxide (D₂O) instead of water (H₂O). nih.gov The findings from this study provide a framework for understanding how deuteration might affect the binding of this compound.

The study revealed two critical points:

Association Rate: The rate constants for the association of various steroids with the glucocorticoid receptor were not influenced by the substitution of deuterium for hydrogen in the solvent. nih.gov

Dissociation Rate: The rate constants for the dissociation of the steroid-receptor complex decreased approximately twofold in deuterium oxide for steroids that possess an 11-β-hydroxyl group. For steroids lacking this group, the dissociation rate was unchanged. nih.gov

Table 3: Deuterium Isotope Effect on Steroid-GR Dissociation

| Steroid Feature | Effect on Dissociation Rate Constant in D₂O | Implication |

| Contains 11-β-hydroxyl group | ~2-fold decrease | Kinetically relevant hydrogen bond is strengthened/stabilized. nih.gov |

| No 11-hydroxyl or α-hydroxyl | Unchanged | This specific hydrogen bond is absent or not kinetically significant. nih.gov |

| This table summarizes findings from a study using deuterium oxide to understand the principles of kinetic isotope effects on steroid-receptor binding. nih.gov |

Application in In Vitro Cell-Based Assays for Receptor Activation and Signal Transduction Studies

Beyond simple binding, the ultimate measure of a corticosteroid's pharmacodynamic activity is its ability to activate the glucocorticoid receptor and initiate a downstream biological response. This compound, like its parent compound, can be used in a variety of in vitro cell-based assays to study these effects.

Upon binding its ligand, the activated glucocorticoid receptor translocates to the nucleus and acts as a transcription factor. This activity can be quantified using reporter gene assays . In these assays, cells (e.g., human corneal epithelial cells) are engineered to contain a reporter gene (such as luciferase or β-galactosidase) under the control of a glucocorticoid response element (GRE). The amount of reporter protein produced is directly proportional to the level of GR activation by the test compound. Such assays can be used to determine the potency (EC₅₀) of this compound and compare it to other corticosteroids. ucm.es

Furthermore, a primary mechanism of anti-inflammatory action for glucocorticoids is the inhibition of inflammatory mediators. drugbank.com Corticosteroids act by inducing the synthesis of phospholipase A₂ inhibitory proteins, known as lipocortins. vulcanchem.comdrugbank.com These proteins block the release of arachidonic acid, the precursor to inflammatory prostaglandins (B1171923) and leukotrienes. drugbank.com Cell-based assays can be designed to measure this effect directly. For instance, cells can be stimulated with an inflammatory agent, and the ability of this compound to inhibit the subsequent production of molecules like interleukin-1β (IL-1β) or prostaglandins can be quantified, providing a direct measure of its anti-inflammatory signal transduction activity in a cellular context. ucm.esnih.gov

Isotope Effects in the Context of Difluprednate D3 Research

Primary and Secondary Kinetic Isotope Effects (KIE) in Biotransformations and Enzymatic Reactions

The kinetic isotope effect (KIE) quantifies the change in the rate of a chemical reaction upon isotopic substitution. It is expressed as the ratio of the rate constant for the lighter isotope (k_L) to that of the heavier isotope (k_H). KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond-breaking or bond-forming event in the rate-determining step of a reaction.

Primary Kinetic Isotope Effects (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-limiting step of a reaction. wikipedia.org In the biotransformation of steroids, a common metabolic pathway involves the oxidation of carbon-hydrogen (C-H) bonds, often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net The C-D bond is stronger and has a lower zero-point energy than a C-H bond, requiring more energy to be broken. researchgate.netbritannica.com Consequently, if a C-H bond at a metabolically vulnerable position on the Difluprednate (B1670567) molecule is targeted for cleavage in the rate-determining step, replacing that hydrogen with deuterium (B1214612) (to form a C-D bond) will slow down the reaction. nih.gov This phenomenon is the basis for using deuteration to enhance the metabolic stability of drugs. nih.gov For steroid dehydrogenation, observed KIE values (V_H/V_D) have been in the range of 1.2–2.5, which, while relatively low for a primary KIE, confirms that C-H bond cleavage is kinetically significant. acs.org

Secondary Kinetic Isotope Effects (SKIE): Secondary KIEs arise when the isotopic substitution occurs at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs and result from changes in the vibrational environment of the molecule between the ground state and the transition state. For instance, a change in the hybridization of a carbon atom from sp³ (in the reactant) to sp² (in the transition state) can be affected by isotopic substitution on that carbon, leading to an SKIE. wikipedia.org In the context of Difluprednate-d3, deuterium substitution at positions adjacent to a reaction center could subtly alter the reaction rate through these secondary effects.

The strategic placement of deuterium in this compound is thus expected to induce a significant KIE, primarily a primary KIE, if the deuterated sites are targets for metabolism. This effect would decrease the rate of its biotransformation, potentially leading to a longer half-life, increased systemic exposure, and a modified pharmacokinetic profile compared to its non-deuterated counterpart.

Table 1: Comparison of Kinetic Isotope Effect Types

| Effect Type | Description | Typical Magnitude (kH/kD) | Mechanism in Biotransformation |

|---|---|---|---|

| Primary KIE | Isotopic substitution at the site of bond cleavage in the rate-determining step. | 2-10 | Slows enzymatic oxidation (e.g., by CYP450) at the C-D bond. |

| Secondary KIE | Isotopic substitution at a site remote from bond cleavage. | 0.7-1.5 | Alters reaction rates through changes in hybridization, sterics, or hyperconjugation near the reaction center. |

Deuterium's Influence on Molecular Conformation, Dynamics, and Vibrational Frequencies

The substitution of protium with deuterium introduces subtle but definite changes to the structural and dynamic properties of a molecule. These changes arise from the fundamental differences in the properties of C-D versus C-H bonds.

Molecular Dynamics: The dynamic behavior of the steroid nucleus can be critical for its interaction with receptors and enzymes. nih.gov The increased mass of deuterium can dampen the amplitude of certain molecular motions. This altered dynamic behavior, though subtle, might affect the kinetics of receptor binding or the efficiency of enzymatic processing.

Vibrational Frequencies: One of the most direct and measurable consequences of isotopic substitution is its effect on molecular vibrational frequencies. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is twice as massive as protium, the vibrational frequency of a C-D bond is significantly lower than that of a C-H bond. slideshare.netlibretexts.org This shift is readily observable using vibrational spectroscopy techniques like Infrared (IR) or Raman spectroscopy. For example, changing hydrogen to deuterium can cause a significant downshift in the corresponding vibrational peaks, as the mass is doubled. libretexts.org This principle is a cornerstone of interpreting vibrational spectra and can be used to confirm the site of deuteration within the this compound molecule. libretexts.orgnih.gov

Vibrational Energy and Intermolecular Interactions Modulated by Isotopic Substitution

The changes in vibrational frequency induced by deuterium substitution have direct consequences for the molecule's energy landscape and its interactions with its environment.

Vibrational Energy: A key consequence of the lower vibrational frequency of a C-D bond is its lower zero-point energy (ZPE). The ZPE is the minimum possible energy that a quantum mechanical system may have. Because the C-D bond has a lower ZPE than the C-H bond, it sits in a deeper potential well, making it more stable and requiring more energy to break. britannica.com This difference in ZPE is the fundamental origin of the primary kinetic isotope effect.

Intermolecular Interactions: Isotopic substitution can also modulate non-covalent intermolecular interactions. The C-D bond is less electronically polarizable than the C-H bond. researchgate.net This can lead to slightly weaker van der Waals forces and other dispersion interactions between the deuterated molecule and its binding partner, such as a receptor or enzyme. Furthermore, when a hydrogen involved in a hydrogen bond is replaced with deuterium, the resulting "deuterium bond" can exhibit different geometric and energetic properties. mdpi.com While the differences in lipophilicity and plasma protein binding are often negligible, these subtle alterations in intermolecular forces could collectively influence the binding affinity (K_d) or residence time of this compound at its biological targets compared to the non-deuterated form. arizona.edu

Table 2: Impact of Deuteration on Molecular Properties

| Property | Effect of Deuterium Substitution | Underlying Reason | Consequence |

|---|---|---|---|

| Bond Strength | C-D bond is stronger than C-H bond. | Lower zero-point energy (ZPE) of the C-D bond. | Higher activation energy for bond cleavage (Primary KIE). |

| Bond Length | C-D bond is slightly shorter than C-H bond. | Anharmonicity of the potential energy well. | Subtle changes in molecular conformation and sterics. |

| Vibrational Frequency | C-D stretching/bending frequencies are lower. | Increased reduced mass of the C-D oscillator. | Observable shifts in IR and Raman spectra. |

| Polarizability | C-D bond is less polarizable than C-H bond. | The heavier nucleus has a smaller vibrational amplitude. | Altered van der Waals and other intermolecular interactions. |

Theoretical Frameworks for Predicting and Interpreting Isotope Effects in Steroid Metabolism and Binding

Predicting and interpreting the precise impact of deuteration on a complex biological system requires sophisticated theoretical and computational models. These frameworks are essential for rational drug design and for gaining a deeper mechanistic understanding.

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules. These calculations can accurately predict changes in vibrational frequencies, zero-point energies, and bond dissociation energies upon isotopic substitution. researchgate.net By modeling the reactant, transition state, and product, QM can provide a quantitative prediction of the KIE for a specific metabolic reaction.

Molecular Mechanics (MM) and Molecular Dynamics (MD): For larger systems, like a steroid interacting with an enzyme or receptor, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are often employed. acs.org In this method, the reactive center is treated with high-level QM, while the surrounding protein and solvent are modeled using more computationally efficient MM force fields. MD simulations based on these models can explore the conformational landscape and dynamic behavior of the steroid-protein complex, revealing how deuteration might alter binding modes, flexibility, and ultimately, biological activity. nih.gov

These theoretical tools are invaluable for the study of this compound. They allow researchers to build predictive models of its metabolism and receptor binding, generate hypotheses that can be tested experimentally, and interpret experimental KIE data to elucidate complex biochemical mechanisms. nih.gov

Implications of Isotope Effects for Drug Design and Mechanistic Understanding

The study and application of isotope effects have significant implications for both the design of new therapeutic agents and the fundamental understanding of their mechanisms of action.

Implications for Drug Design: The "deuterium switch" is a drug design strategy that involves replacing specific hydrogen atoms with deuterium to improve a drug's properties. nih.gov The primary goal is to leverage the KIE to enhance the pharmacokinetic profile. researchgate.netresearchgate.net By retarding metabolism at specific "soft spots" on the molecule, deuteration can:

Reduce Dosing Frequency: A longer half-life can allow for less frequent administration, which may improve patient adherence. researchgate.net

Improve Safety Profile: By slowing the formation of a specific metabolite that may be reactive or toxic, deuteration can lead to a safer drug. researchgate.netnih.gov

Increase Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of drug that reaches systemic circulation after oral administration. The successful development and approval of deuterated drugs like deutetrabenazine and deucravacitinib validate this as a powerful approach in modern medicinal chemistry. nih.gov The creation of this compound is consistent with this strategy, likely aiming to optimize its therapeutic window and efficacy.

Implications for Mechanistic Understanding: KIE measurements are a classic and powerful tool in physical organic chemistry and enzymology for elucidating reaction mechanisms. osti.govnih.gov For the metabolism of Difluprednate, observing a significant primary KIE upon deuteration would provide strong evidence that C-H bond cleavage is a key event in the rate-limiting step of its metabolic breakdown. wikipedia.org This information is critical for understanding how the drug is processed in the body and for predicting potential drug-drug interactions involving metabolic enzymes.

Computational and Theoretical Modeling of Difluprednate D3

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity and spectroscopic properties of molecules with high accuracy. nih.govresearchgate.net For Difluprednate-d3, DFT calculations can illuminate the impact of deuterium (B1214612) substitution on the molecule's electronic distribution, orbital energies, and vibrational modes.

The electronic structure of this compound is not expected to differ significantly from its non-deuterated counterpart, as isotopic substitution does not alter the potential energy surface. However, the change in mass at the deuterated positions will affect the zero-point vibrational energy (ZPVE), which can subtly influence bond lengths and angles. These minor geometric changes can, in turn, lead to small perturbations in the electronic properties.

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Spectroscopic properties are particularly sensitive to isotopic substitution. QM calculations can predict the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound. In the IR spectrum, the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to spin-spin coupling and an upfield shift, known as an isotope shift.

Table 1: Hypothetical DFT-Calculated Spectroscopic Data for this compound

| Property | Calculated Value (Difluprednate) | Predicted Change for this compound |

| C-H Stretch (Position 3) | ~2950 cm⁻¹ | C-D Stretch at ~2200 cm⁻¹ |

| ¹³C NMR Shift (Position 3) | ~45 ppm | Upfield shift of ~0.5-1.0 ppm |

| ¹³C-¹H Coupling Constant | ~125 Hz | ¹³C-¹D Coupling Constant of ~19 Hz |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations on similar steroid molecules. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of Deuterated Species